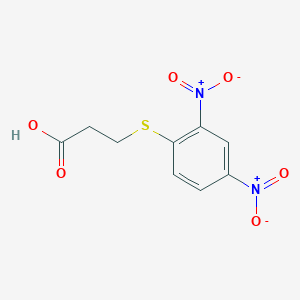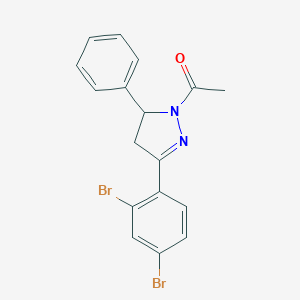![molecular formula C23H21BrIN3O4 B304766 N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide](/img/structure/B304766.png)
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide, also known as BIEIH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide is complex and involves multiple pathways and targets. Studies have shown that N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can inhibit the activity of enzymes such as caspase-3 and matrix metalloproteinases, which are involved in cell death and tissue remodeling, respectively. N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can also modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell migration and invasion, and modulation of the immune response. N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide has also been shown to have anti-inflammatory and anti-microbial effects, making it a promising therapeutic agent for a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using relatively simple methods and is relatively stable under normal laboratory conditions. However, N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can be difficult to purify and may have low solubility in certain solvents. Additionally, N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can be toxic to normal cells at high concentrations, making it important to use appropriate safety precautions when working with the compound.
Zukünftige Richtungen
There are several future directions for research on N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide, including further studies on its mechanism of action and potential therapeutic applications. One area of interest is the use of N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide as a combination therapy with other anti-cancer agents, as studies have shown that N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can enhance the efficacy of certain chemotherapeutic drugs. Other areas of interest include the development of novel synthetic methods for N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide and the exploration of its potential use as an anti-inflammatory and anti-microbial agent.
Conclusion:
In conclusion, N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide, or N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide, is a promising chemical compound that has gained significant attention in the field of scientific research. N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide has been synthesized using various methods and has been studied extensively for its potential therapeutic applications, mechanism of action, biochemical and physiological effects, and future directions for research. While there are several advantages and limitations to working with N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide in the lab, the compound has the potential to be a valuable tool for the development of novel therapies for a variety of conditions.
Synthesemethoden
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can be synthesized using a variety of methods, including the reaction of 4-bromophenol with 2-(2-bromoethoxy)ethanol to form 2-(4-bromophenoxy)ethanol, which is then reacted with 3-ethoxy-5-iodobenzaldehyde to form the Schiff base. The Schiff base is then reacted with isonicotinohydrazide to form N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide. Other methods involve the use of different reagents and solvents.
Wissenschaftliche Forschungsanwendungen
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide has been studied extensively for its potential therapeutic applications, including its use as an anti-cancer agent. Studies have shown that N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes and proteins. N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide has also been studied for its potential use as an anti-inflammatory and anti-microbial agent.
Eigenschaften
Produktname |
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide |
|---|---|
Molekularformel |
C23H21BrIN3O4 |
Molekulargewicht |
610.2 g/mol |
IUPAC-Name |
N-[(E)-[4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodophenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H21BrIN3O4/c1-2-30-21-14-16(15-27-28-23(29)17-7-9-26-10-8-17)13-20(25)22(21)32-12-11-31-19-5-3-18(24)4-6-19/h3-10,13-15H,2,11-12H2,1H3,(H,28,29)/b27-15+ |
InChI-Schlüssel |
XQDKUKGHMOWUFY-JFLMPSFJSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)I)OCCOC3=CC=C(C=C3)Br |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)I)OCCOC3=CC=C(C=C3)Br |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)I)OCCOC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



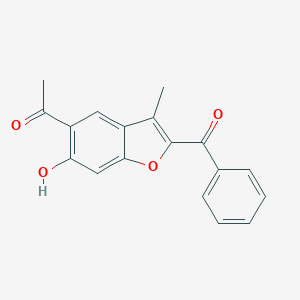

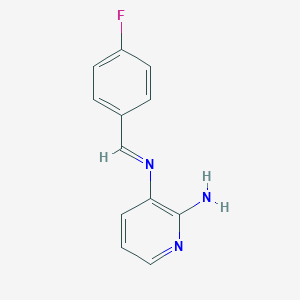
![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)

![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)
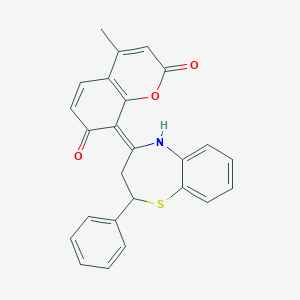
![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)

